molecular formula C14H26O2 B1256667 Butyl dec-9-enoate

Butyl dec-9-enoate

Cat. No.: B1256667
M. Wt: 226.35 g/mol
InChI Key: FOGBCOMHVVYKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl dec-9-enoate (C₁₄H₂₆O₂) is an ester derived from dec-9-enoic acid and butanol. It is characterized by a 10-carbon unsaturated fatty acid chain with a double bond at the 9th position and a butyl ester group. This compound is typically used in flavor and fragrance industries due to its fruity or waxy odor.

Properties

IUPAC Name

butyl dec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h3H,1,4-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGBCOMHVVYKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Chemical Properties

Property Butyl Acetate Butyl Carbitol Acetate sec-Butyl Acetate Butyl Dec-9-Enoate (Inferred)
Chemical Formula C₆H₁₂O₂ C₁₀H₂₀O₄ C₆H₁₂O₂ C₁₄H₂₆O₂
Molecular Weight 116.16 g/mol 204.3 g/mol 116.16 g/mol ~226.36 g/mol
Boiling Point 126°C 246.7°C Not Provided Likely >200°C (longer chain)
Density 0.8825 g/cm³ (20°C) 0.979 g/cm³ (20°C) Not Provided Lower than butyl carbitol acetate
Solubility in Water Limited (hydrophobic) 6.5 g/100g (25°C) Not Provided Very low (long hydrophobic chain)
Key Features Volatile, fruity odor High boiling point, versatile Hazardous (flammable, irritant) Unsaturated, potential for oxidation

Q & A

Q. What experimental approaches elucidate the interaction between this compound and lipid bilayers in cellular models?

  • Methodological Answer : Employ fluorescence anisotropy to measure membrane fluidity changes in liposomes. Complement with neutron reflectometry to quantify insertion depth. Validate using molecular dynamics simulations to map free energy profiles of bilayer penetration .

Data Presentation Guidelines

  • Tables : Include retention times (GC), spectral peaks (NMR/IR), and kinetic constants (e.g., kcatk_{\text{cat}}). Use SI units and uncertainties (e.g., 95% confidence intervals) .
  • Figures : Label axes clearly (e.g., "Wavelength (nm)" vs. "Absorbance") and annotate chromatograms with peak identities. Provide raw data in appendices for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl dec-9-enoate
Reactant of Route 2
Reactant of Route 2
Butyl dec-9-enoate

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